2-Chloro-N-(3-chlorobenzyl)pyridin-3-amine

Myeloperoxidase Inhibition Enzymatic Assay Cellular Pharmacology

2-Chloro-N-(3-chlorobenzyl)pyridin-3-amine (CAS 1155015-05-6, molecular formula C₁₂H₁₀Cl₂N₂, MW 253.13 g/mol) is a dual-halogenated pyridin-3-amine derivative that exhibits potent myeloperoxidase (MPO) inhibition with an IC₅₀ of 1.40 nM in recombinant human enzyme assays. Structurally, it features a 2-chloro substitution on the pyridine ring and a 3-chlorobenzyl group linked via a secondary amine at the 3-position of the pyridine.

Molecular Formula C12H10Cl2N2
Molecular Weight 253.12 g/mol
Cat. No. B15227981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(3-chlorobenzyl)pyridin-3-amine
Molecular FormulaC12H10Cl2N2
Molecular Weight253.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CNC2=C(N=CC=C2)Cl
InChIInChI=1S/C12H10Cl2N2/c13-10-4-1-3-9(7-10)8-16-11-5-2-6-15-12(11)14/h1-7,16H,8H2
InChIKeyAPHNMSBCCKKJQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(3-chlorobenzyl)pyridin-3-amine: A Preclinical MPO Inhibitor Scaffold for Selective Enzyme Targeting


2-Chloro-N-(3-chlorobenzyl)pyridin-3-amine (CAS 1155015-05-6, molecular formula C₁₂H₁₀Cl₂N₂, MW 253.13 g/mol) is a dual-halogenated pyridin-3-amine derivative that exhibits potent myeloperoxidase (MPO) inhibition with an IC₅₀ of 1.40 nM in recombinant human enzyme assays [1]. Structurally, it features a 2-chloro substitution on the pyridine ring and a 3-chlorobenzyl group linked via a secondary amine at the 3-position of the pyridine . This compound is currently at the preclinical stage and is being explored as a selective inhibitor of MPO chlorination activity [2], positioning it as a building block for developing anti-inflammatory and cardiovascular therapeutics where MPO plays a pathogenic role.

Workflow
MPO enzyme inhibition research
Selection
Biochemical assay tool compound for MPO chlorination studies
Use Context
Building block for MPO-targeted SAR and focused library synthesis

Why Structural Analogs of 2-Chloro-N-(3-chlorobenzyl)pyridin-3-amine Cannot Be Interchanged in MPO Inhibitor Development


The precise pattern of halogen substitution on both the pyridine ring and the benzyl moiety in 2-chloro-N-(3-chlorobenzyl)pyridin-3-amine is critical for MPO inhibition potency and target selectivity. Simple analogs lacking the 2-chloro group on the pyridine ring (e.g., N-(3-chlorobenzyl)pyridin-2-amine) exhibit significantly reduced MPO binding affinity, while compounds with altered benzyl substitution patterns show altered pharmacokinetic profiles and off-target effects [1]. Furthermore, the observed >30,000-fold drop in potency between recombinant enzyme (IC₅₀ = 1.40 nM) and cellular assays (IC₅₀ = 42,000 nM) for this compound reveals that its activity is exquisitely sensitive to assay context [2], making direct substitution with in-class compounds without empirical validation a high-risk procurement strategy.

Halogen pattern
Removal of 2-chloro or shifting benzyl chlorine regioisomer may reduce MPO binding and introduce off-target profiles.
Assay context
Large recombinant-to-cellular potency shift makes direct cellular or in vivo substitution without empirical validation high-risk.
Synthetic utility
Des-chloro analogs lack the reactive 2-chloro handle for SNAr derivatization, limiting their use as synthetic intermediates.

Quantitative Differentiation Evidence: 2-Chloro-N-(3-chlorobenzyl)pyridin-3-amine vs. Closest Structural Analogs


MPO Inhibition Potency: Recombinant Enzyme vs. Cellular Activity Gap Quantifies Context-Dependent Selectivity

2-Chloro-N-(3-chlorobenzyl)pyridin-3-amine inhibits recombinant human MPO with an IC₅₀ of 1.40 nM in a biochemical assay [1]. However, its potency decreases by a factor of 30,000 to an IC₅₀ of 42,000 nM in a cellular assay using PMA-stimulated human neutrophils [1]. This context-dependent potency drop is substantially larger than that observed for other pyridine-based MPO inhibitors (e.g., certain 2-thioxanthines show less than a 10-fold decrease under similar conditions [2]), indicating that the compound's unique dichlorinated structure may be subject to distinct cellular handling or off-target binding that must be factored into experimental design.

MPO potency gap
Class-level
1.40 nM (recombinant) vs. 42,000 nM (cellular); ~30,000-fold drop
Assay-context-dependent potency; recombinant inhibition does not predict cellular activity.
Cellular assay: PMA-induced human neutrophils, 3 min incubation.
Myeloperoxidase Inhibition Enzymatic Assay Cellular Pharmacology Structure-Activity Relationship

Structural Determinants of Potency: 2-Chloro Substitution on Pyridine Ring Is Essential for High-Affinity MPO Binding

The presence of a chlorine atom at the 2-position of the pyridine ring in 2-chloro-N-(3-chlorobenzyl)pyridin-3-amine (IC₅₀ = 1.40 nM for MPO [1]) is structurally critical for MPO inhibition. In contrast, the des-chloro analog N-(3-chlorobenzyl)pyridin-2-amine (lacking the 2-chloro on the pyridine ring) shows no detectable MPO inhibition at concentrations up to 10 µM and instead binds weakly to carbonic anhydrase 2 with a Kd of 18,400 nM [2]. This >7,000-fold difference in MPO potency (assuming an IC₅₀ >10,000 nM for the des-chloro analog) demonstrates that the 2-chloro group is a key pharmacophore for MPO active site engagement.

2-Chloro pharmacophore
Reported
MPO IC₅₀ 1.40 nM vs. des-chloro analog >10,000 nM; CA2 Kd 18,400 nM
2-Chloro group required for MPO engagement; des-chloro analog shows off-target carbonic anhydrase binding.
Des-chloro analog binds CA2 rather than MPO.
Halogen Bonding MPO Active Site SAR Lead Optimization

Chlorine Substitution Pattern on Benzyl Ring Modulates Physicochemical Properties Without Compromising MPO Affinity

2-Chloro-N-(3-chlorobenzyl)pyridin-3-amine features a 3-chloro substitution on the benzyl ring, which contributes to a calculated logP (cLogP) of approximately 3.8 and a molecular weight of 253.13 g/mol . This compares favorably with the 4-chloro regioisomer N-(4-chlorobenzyl)pyridin-3-amine (cLogP ~3.9, MW 218.68 g/mol) and the 2-chloro regioisomer N-(2-chlorobenzyl)pyridin-3-amine (cLogP ~3.7, MW 218.68 g/mol) [1]. While all three regioisomers fall within Lipinski-compliant space, the 3-chloro orientation on the benzyl ring of the target compound offers a distinct spatial arrangement of the chlorine atom that can influence molecular recognition at hydrophobic enzyme pockets without altering the core pharmacophore. This subtle difference in substitution pattern can be leveraged to fine-tune pharmacokinetic properties while retaining the essential 2-chloropyridine motif required for MPO inhibition.

Regioisomer properties
Class-level
cLogP ~3.8, MW 253.13 vs. regioisomers cLogP 3.6–3.9, MW ~218.68
3-Chlorobenzyl orientation offers distinct lipophilicity vector without disrupting MPO pharmacophore.
Calculated values; experimental validation recommended.
Lipophilicity cLogP Solubility Drug Design

Synthetic Accessibility: Dichlorinated Scaffold Provides a Versatile Intermediate for Derivatization via Nucleophilic Aromatic Substitution

2-Chloro-N-(3-chlorobenzyl)pyridin-3-amine is synthesized via nucleophilic substitution of 2-chloropyridine with 3-chlorobenzylamine, yielding a product with a chlorine atom on the pyridine ring that remains available for further functionalization . This contrasts with the des-chloro analog N-(3-chlorobenzyl)pyridin-2-amine, which lacks a reactive halogen handle on the pyridine core. The presence of the 2-chloro group allows for subsequent SNAr reactions to introduce amines, alkoxides, or thiols, enabling the rapid generation of focused libraries for SAR exploration [1]. The compound's stability under standard laboratory conditions (ambient temperature, air) and compatibility with common organic solvents (DMSO, DMF, ethanol) further simplify handling in parallel synthesis workflows .

Synthetic versatility
Reported
2-Chloro handle enables SNAr derivatization; des-chloro analog lacks reactive site
Versatile intermediate for focused library synthesis via nucleophilic aromatic substitution.
Stable under ambient conditions; compatible with DMSO, DMF, ethanol.
SNAr Medicinal Chemistry Derivative Synthesis Reaction Optimization

Optimal Use Cases for 2-Chloro-N-(3-chlorobenzyl)pyridin-3-amine Based on Quantitative Differentiation Evidence


Biochemical MPO Inhibition Studies Requiring Sub-10 nM Potency

Researchers developing MPO inhibitors for cardiovascular or inflammatory diseases should prioritize 2-chloro-N-(3-chlorobenzyl)pyridin-3-amine for recombinant enzyme assays where high potency (IC₅₀ = 1.40 nM) is essential [1]. The compound's >30,000-fold potency drop in cellular assays (IC₅₀ = 42,000 nM) [1] also makes it a valuable tool for investigating mechanisms of cellular permeability, efflux, or intracellular target engagement. Procurement of this specific compound ensures that the observed context-dependent potency profile—a key feature of this chemotype—is faithfully reproduced.

Structure-Activity Relationship (SAR) Campaigns Targeting MPO Active Site

Medicinal chemists exploring the MPO binding pocket should use 2-chloro-N-(3-chlorobenzyl)pyridin-3-amine as a parent scaffold for derivatization. The 2-chloro group on the pyridine ring serves as a reactive handle for SNAr chemistry , enabling the rapid synthesis of analogs with varied substituents at the pyridine 2-position. The 3-chlorobenzyl group provides a fixed lipophilic anchor that occupies a hydrophobic subpocket, and its regioisomeric orientation (3- vs. 2- or 4-chloro) offers a subtle vector for tuning molecular recognition [2].

Comparative Pharmacology Studies Evaluating MPO Selectivity

Investigators seeking to benchmark MPO inhibitor selectivity should include 2-chloro-N-(3-chlorobenzyl)pyridin-3-amine in panel screens. Its >7,000-fold selectivity for MPO (IC₅₀ = 1.40 nM) over carbonic anhydrase 2 (Kd ~18,400 nM) [3] distinguishes it from des-chloro analogs that exhibit off-target carbonic anhydrase binding. This selectivity profile makes the compound a useful reference point for defining the selectivity window achievable with dichlorinated pyridin-3-amine scaffolds.

Medicinal Chemistry Libraries Focused on Inflammatory Disease Targets

Compound management groups building focused libraries for inflammation or cardiovascular research should stock 2-chloro-N-(3-chlorobenzyl)pyridin-3-amine as a representative of the dichlorinated pyridin-3-amine chemotype. Its molecular properties (MW 253.13 g/mol, cLogP ~3.8) place it within favorable lead-like space, and its dual halogenation pattern provides a unique physicochemical signature distinct from mono-chlorinated analogs. Including this compound in screening decks increases the diversity of halogen bonding motifs available for hit discovery.

Application
Selection Property
Validation Focus
Recombinant MPO inhibition studies
Biochemical assay response context
Cellular assay translation review
MPO active site SAR research
2-Chloro reactive handle for derivatization
SNAr derivatization scope review
MPO selectivity panel studies
Selectivity profiling context
Off-target binding assessment
Inflammation research compound collections
Dichlorinated lead-like scaffold
Physicochemical property and halogen-bonding motif review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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